molecular formula C9H6N4S B12355781 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

Cat. No.: B12355781
M. Wt: 202.24 g/mol
InChI Key: WLSWBYGSUPIWIX-UHFFFAOYSA-N
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Description

2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique triazinoindole structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid. This reaction yields 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, which can then be further modified through various chemical reactions . For example, the compound can react with ammonia, hydrazine hydrate, and semicarbazide HCl to form different derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger production volumes. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The reactions of this compound with various reagents yield a range of products, including triazinoindole derivatives, Schiff bases, and thiourea compounds .

Mechanism of Action

The mechanism of action of 2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione involves its interaction with molecular targets and pathways. For instance, as an iron chelator, the compound binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

2,9a-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-5H,(H,11,13,14)

InChI Key

WLSWBYGSUPIWIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC3=NC(=S)NN=C23)C=C1

Origin of Product

United States

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